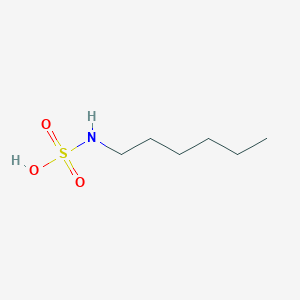
Hexylsulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexylsulfamic acid, also known as HSA, is a sulfamic acid derivative that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 179.23 g/mol. HSA has been found to exhibit excellent properties in terms of catalysis, inhibition, and corrosion protection.
Mecanismo De Acción
The mechanism of action of Hexylsulfamic acid involves the formation of a complex with the metal surface, which prevents the metal from reacting with the corrosive environment. Hexylsulfamic acid also acts as a proton acceptor and donates hydrogen ions to the metal surface, which results in the formation of a passive film that protects the metal from further corrosion.
Efectos Bioquímicos Y Fisiológicos
Hexylsulfamic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Hexylsulfamic acid has also been found to exhibit antifungal and antibacterial properties, which make it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexylsulfamic acid has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and stored. Hexylsulfamic acid is also relatively inexpensive and has a low toxicity profile. However, Hexylsulfamic acid has some limitations, such as its solubility in organic solvents and its sensitivity to pH changes.
Direcciones Futuras
There are several future directions for the use of Hexylsulfamic acid in scientific research. One potential application is the development of new drugs that target carbonic anhydrase. Hexylsulfamic acid can also be used in the development of new corrosion inhibitors for metals. Additionally, Hexylsulfamic acid can be used in the synthesis of new materials with unique properties.
Conclusion:
In conclusion, Hexylsulfamic acid is a sulfamic acid derivative that has been widely used in various scientific research applications. It has excellent properties in terms of catalysis, inhibition, and corrosion protection. Hexylsulfamic acid has several advantages when used in lab experiments, but it also has some limitations. There are several future directions for the use of Hexylsulfamic acid in scientific research, and it has the potential to play a crucial role in the development of new drugs and materials.
Métodos De Síntesis
The synthesis of Hexylsulfamic acid involves the reaction of hexylamine with sulfuric acid. The resulting product is then treated with sodium hydroxide to produce Hexylsulfamic acid. The reaction can be represented as follows:
Hexylamine + H2SO4 → Hexylsulfamic acid
Hexylsulfamic acid + NaOH → NaHSO4 + Hexylamine
Aplicaciones Científicas De Investigación
Hexylsulfamic acid has been extensively used in various scientific research applications. It has been found to exhibit excellent properties in terms of catalysis, inhibition, and corrosion protection. Hexylsulfamic acid has been used as a catalyst in various reactions such as esterification, trans-esterification, and amidation. It has also been used as an inhibitor for the corrosion of metals such as iron, copper, and aluminum.
Propiedades
Número CAS |
18050-00-5 |
|---|---|
Nombre del producto |
Hexylsulfamic acid |
Fórmula molecular |
C6H15NO3S |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
hexylsulfamic acid |
InChI |
InChI=1S/C6H15NO3S/c1-2-3-4-5-6-7-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
Clave InChI |
YZOHGORKMOMMDA-UHFFFAOYSA-N |
SMILES |
CCCCCCNS(=O)(=O)O |
SMILES canónico |
CCCCCCNS(=O)(=O)O |
Otros números CAS |
18050-00-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



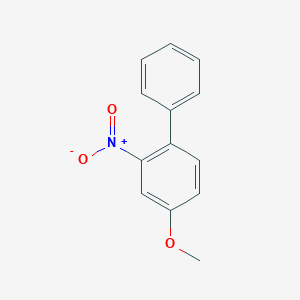

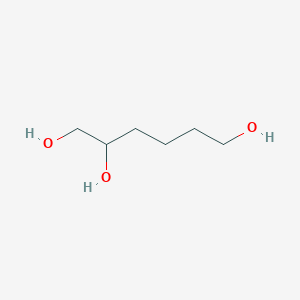
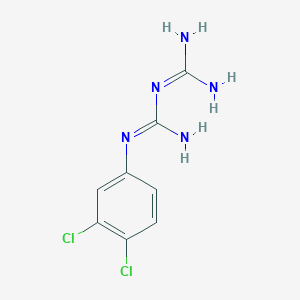

![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
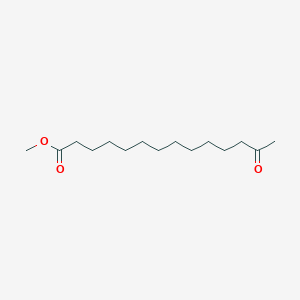
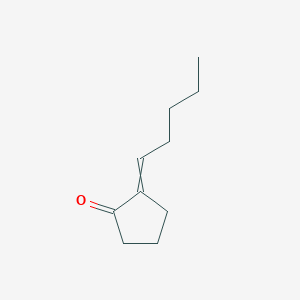
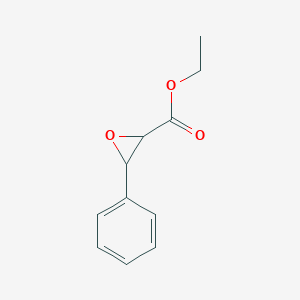
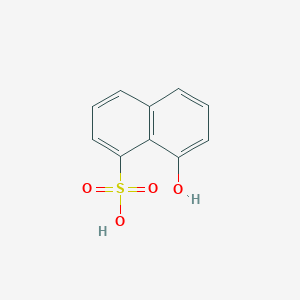
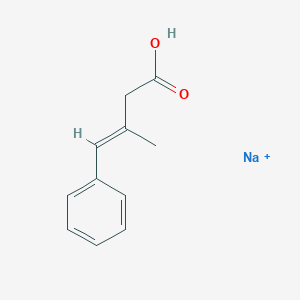

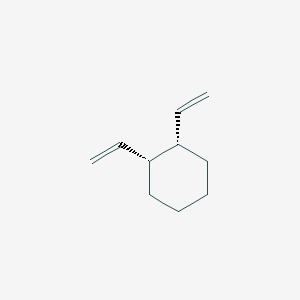
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)